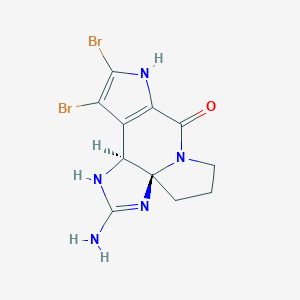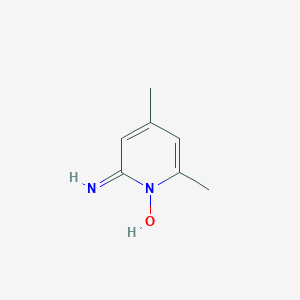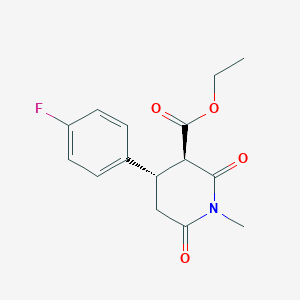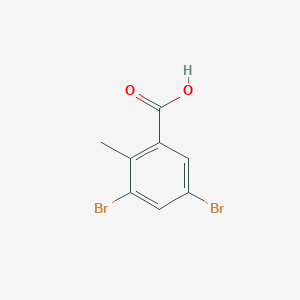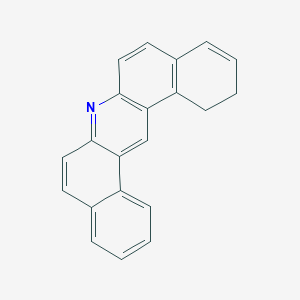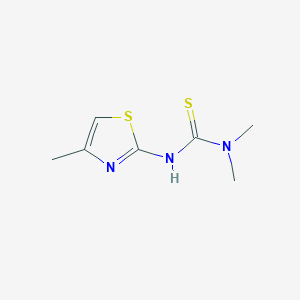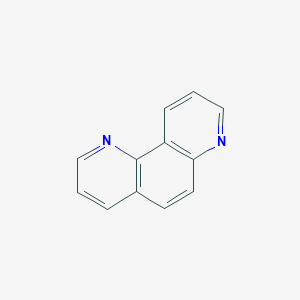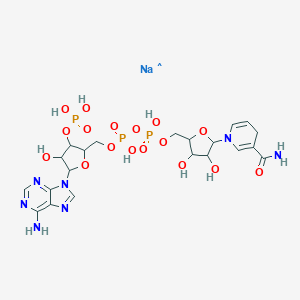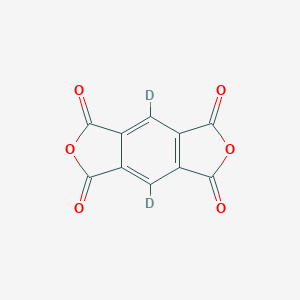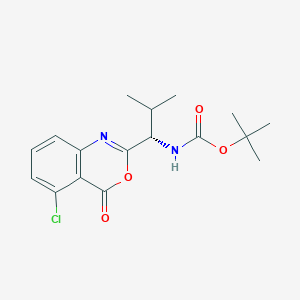
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester, also known as CGP 7930, is a selective antagonist of the GABAB receptor. GABAB receptors are G protein-coupled receptors that are found in the central nervous system and play a role in the regulation of neurotransmitter release. CGP 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes.
Wirkmechanismus
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is a selective antagonist of the GABAB receptor, meaning that it binds to the receptor but does not activate it. The GABAB receptor is a heterodimeric receptor that consists of two subunits, GABAB1 and GABAB2. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 binds to the GABAB1 subunit, preventing the binding of the endogenous ligand, gamma-aminobutyric acid (GABA), and blocking the downstream signaling pathway.
Biochemical and Physiological Effects:
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a number of biochemical and physiological effects. For example, it has been shown to inhibit the release of dopamine in the brain, which may be useful in the treatment of addiction. It has also been shown to have antinociceptive effects, meaning that it can reduce pain perception. Additionally, (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have a role in the regulation of blood pressure and in the treatment of epilepsy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in lab experiments is its selectivity for the GABAB receptor. This allows researchers to specifically study the role of this receptor in various physiological and pathological processes. However, one limitation of using (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 is its relatively low potency compared to other GABAB receptor antagonists. This may require higher concentrations of the compound to be used in experiments, which can increase the risk of non-specific effects.
Zukünftige Richtungen
There are several future directions for the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in scientific research. One area of interest is the role of GABAB receptors in the regulation of mood and behavior. (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been shown to have anxiolytic effects in animal models, suggesting that GABAB receptors may be a potential target for the treatment of anxiety disorders. Additionally, the use of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 in combination with other drugs may have synergistic effects in the treatment of various diseases, such as epilepsy and addiction. Finally, the development of more potent and selective GABAB receptor antagonists may lead to new therapeutic options for a variety of disorders.
Synthesemethoden
The synthesis of (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 involves several steps, starting with the reaction of 2-amino-4-chlorobenzoic acid with phosgene to form the corresponding acid chloride. This is then reacted with 2-methyl-1-propanol in the presence of triethylamine to form the ester. The final step involves the reaction of the ester with t-butyl carbamate in the presence of sodium hydride to form (1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930.
Wissenschaftliche Forschungsanwendungen
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 7930 has been used in scientific research to study the role of GABAB receptors in various physiological and pathological processes. For example, it has been used to study the effect of GABAB receptor activation on the release of dopamine in the brain, as well as its role in the regulation of pain perception. It has also been used to study the role of GABAB receptors in the regulation of blood pressure and in the treatment of epilepsy.
Eigenschaften
CAS-Nummer |
108562-43-2 |
|---|---|
Produktname |
(1-(5-Chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester |
Molekularformel |
C17H21ClN2O4 |
Molekulargewicht |
352.8 g/mol |
IUPAC-Name |
tert-butyl N-[(1S)-1-(5-chloro-4-oxo-3,1-benzoxazin-2-yl)-2-methylpropyl]carbamate |
InChI |
InChI=1S/C17H21ClN2O4/c1-9(2)13(20-16(22)24-17(3,4)5)14-19-11-8-6-7-10(18)12(11)15(21)23-14/h6-9,13H,1-5H3,(H,20,22)/t13-/m0/s1 |
InChI-Schlüssel |
MJHVWIZCSXLBHF-UHFFFAOYSA-N |
Isomerische SMILES |
CC(C)[C@@H](C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)C(C1=NC2=C(C(=CC=C2)Cl)C(=O)O1)NC(=O)OC(C)(C)C |
Synonyme |
(1-(5-chloro-4-oxo-4H-3,1-benzoxazin-2-yl)-2-methylpropyl)carbamic acid 1,1-dimethylethyl ester 5-COBCE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



